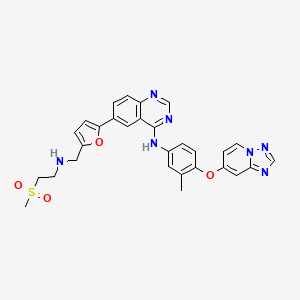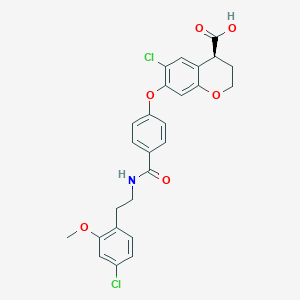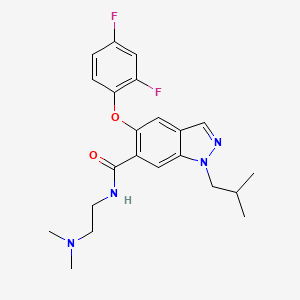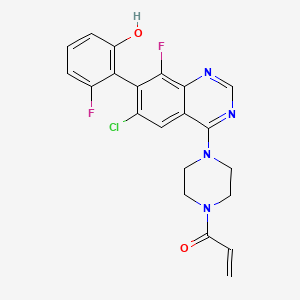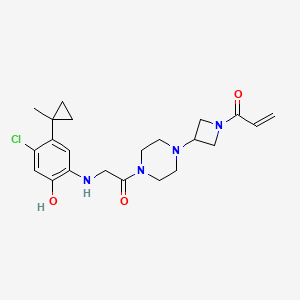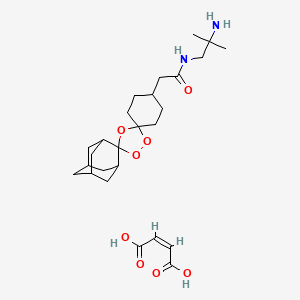
AT-1001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-1001, also known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-1001 involves multiple steps, starting with the preparation of the bicyclic amine core. The key steps include:
Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Bromination: Introduction of the bromine atom at the 2-position of the phenyl ring.
Amine functionalization: Introduction of the amine group at the 3-position of the bicyclic core
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis, involving standard laboratory techniques such as reflux, distillation, and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
AT-1001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
AT-1001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the α3β4 subtype of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and receptor function.
Medicine: Explored as a potential therapeutic agent for smoking cessation due to its ability to block nicotine self-administration in animal models.
Mechanism of Action
AT-1001 exerts its effects by selectively binding to and antagonizing the α3β4 subtype of nicotinic acetylcholine receptors. This interaction inhibits the receptor’s normal function, thereby blocking the effects of nicotine and reducing nicotine self-administration. The compound’s mechanism involves both competitive and non-competitive inhibition, leading to a decrease in receptor number and maximal calcium ion flux .
Comparison with Similar Compounds
Similar Compounds
Mecamylamine: Another nicotinic acetylcholine receptor antagonist, but with less selectivity for the α3β4 subtype.
Varenicline: A partial agonist at α4β2 and α3β4 nicotinic acetylcholine receptors, used for smoking cessation.
Epibatidine: A potent agonist at nicotinic acetylcholine receptors, but with significant toxicity .
Uniqueness of AT-1001
This compound is unique due to its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying this specific receptor subtype and its role in nicotine addiction. Additionally, this compound’s ability to block nicotine self-administration without affecting other behaviors highlights its potential as a therapeutic agent for smoking cessation .
Properties
CAS No. |
1314801-63-2 |
|---|---|
Molecular Formula |
C14H19BrN2 |
Molecular Weight |
295.224 |
IUPAC Name |
(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12- |
InChI Key |
BUVQHAVXIBTLGL-ZSBIGDGJSA-N |
SMILES |
CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-1001; AT 1001; AT1001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



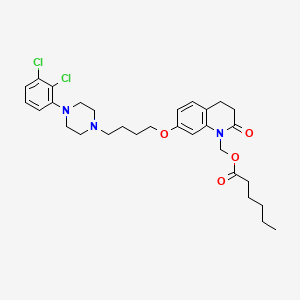
![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)
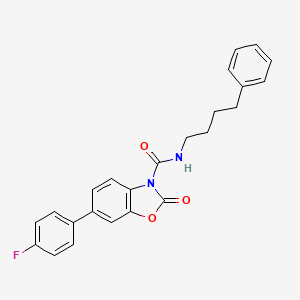
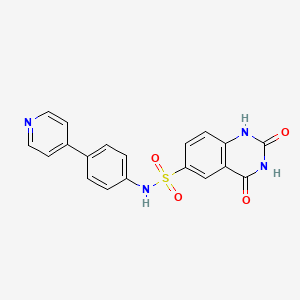
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)
